REACTION_SMILES
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[CH3:24][CH2:25][OH:26].[Na+:23].[OH-:22].[OH2:27].[s:1]1[c:2]2[c:3]([cH:4][cH:5]1)[cH:6][c:7]([CH2:10][CH2:11][O:12][CH2:13][C:14](=[O:15])[N:16]1[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]1)[cH:8][cH:9]2>>[s:1]1[c:2]2[c:3]([cH:4][cH:5]1)[cH:6][c:7]([CH2:10][CH2:11][O:12][CH2:13][C:14]([OH:15])=[O:22])[cH:8][cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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O=C(COCCc1ccc2sccc2c1)N1CCCCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(COCCc1ccc2sccc2c1)N1CCCCC1
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Name
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Type
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product
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Smiles
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O=C(O)COCCc1ccc2sccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |